molecular formula C15H20N4OS B2701765 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448052-27-4

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2701765
CAS No.: 1448052-27-4
M. Wt: 304.41
InChI Key: XSHZSSNZADONTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indazole ring system, a thiophene ring, and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Methylation: The indazole ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Urea Formation: The urea derivative is formed by reacting the methylated indazole with thiophene-2-carboxaldehyde to form an intermediate, which is then treated with an isocyanate to yield the final urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole and thiophene rings can facilitate binding to these targets through hydrophobic interactions, hydrogen bonding, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from similar compounds with different aromatic rings, potentially leading to different biological activities and applications.

Properties

IUPAC Name

1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-19-14-7-3-2-6-12(14)13(18-19)10-17-15(20)16-9-11-5-4-8-21-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHZSSNZADONTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.